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molecular formula C11H14N2O4 B8614096 Methyl [1-(3-nitrophenyl)propan-2-yl]carbamate CAS No. 61208-67-1

Methyl [1-(3-nitrophenyl)propan-2-yl]carbamate

Cat. No. B8614096
M. Wt: 238.24 g/mol
InChI Key: QIFWWXHWBSXQGU-UHFFFAOYSA-N
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Patent
US04015011

Procedure details

5.33 ml of methyl chloroformate were added dropwise to a mixture consisting of 12.6 gm of 1-(3'-nitro-phenyl)-2-amino-propane, 9.8 gm of potassium carbonate and 100 ml of acetonitrile, whereby the temperature of the mixture rose to 45° C, and the resulting mixture was boiled for 2 hours. Thereafter, the reaction mixture was diluted with ice water, and the crystals precipitated thereby were collected by suction filtration, washed with water and dried, yielding 11 gm of 1-(3'-nitro-phenyl)-2-(methoxycarbonyl-amino)-propane, m.p. 104° -105° C. This compound was hydrogenated in methanol in the presence of Raney nickel at atmospheric pressure and room temperature. Thereafter, the catalyst was removed by suction filtration, the methanol was distilled out of the filtrate, and the residue, 1-(3'-amino-phenyl)-2-(methoxycarbonyl-amino)-propane, was dissolved in acetonitrile. The resulting solution was admixed with the calculated amount of maleic acid, and the precipitate formed thereby was recrystallized twice from acetonitrile, yielding 5.5 gm of the maleate of the formula ##STR29## which had a melting point of 125° -127° C.
Quantity
5.33 mL
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step Two
Quantity
9.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][CH3:5])=[O:3].[N+:6]([C:9]1[CH:10]=[C:11]([CH2:15][CH:16]([NH2:18])[CH3:17])[CH:12]=[CH:13][CH:14]=1)([O-:8])=[O:7].C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[N+:6]([C:9]1[CH:10]=[C:11]([CH2:15][CH:16]([NH:18][C:2]([O:4][CH3:5])=[O:3])[CH3:17])[CH:12]=[CH:13][CH:14]=1)([O-:8])=[O:7] |f:2.3.4|

Inputs

Step One
Name
Quantity
5.33 mL
Type
reactant
Smiles
ClC(=O)OC
Step Two
Name
Quantity
12.6 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)CC(C)N
Step Three
Name
Quantity
9.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to 45° C
CUSTOM
Type
CUSTOM
Details
the crystals precipitated
FILTRATION
Type
FILTRATION
Details
thereby were collected by suction filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)CC(C)NC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 11 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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